
Cannabigerol
Vue d'ensemble
Description
Le cannabigerol est un cannabinoïde non psychoactif présent dans la plante Cannabis sativa. Il est souvent appelé « mère de tous les cannabinoïdes » car il est le précurseur d'autres cannabinoïdes tels que le tétrahydrocannabinol et le cannabidiol. Le this compound est dérivé de l'acide cannabigérolique, qui est le premier cannabinoïde formé dans la plante. Il a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires, antimicrobiens et neuroprotecteurs .
Mécanisme D'action
Target of Action
Cannabigerol (CBG) is a major phytocannabinoid present in Cannabis sativa L. It interacts with several targets in the body, including G-protein-coupled receptors and alpha-2 adrenergic receptors . CBG can activate TRPV1 and desensitize it to block the transmission of pain signals.
Mode of Action
CBG’s interaction with its targets leads to a variety of changes in the body. By activating and desensitizing TRPV1, CBG can block the transmission of pain signals . The activation of CB2R stimulates the release of β-endorphin, promoting an antinociceptive effect .
Biochemical Pathways
CBG is generated during the non-enzymatic decarboxylation of cannabigerolic acid (CBGA), a key compound in the biosynthesis of phytocannabinoids . CBG’s interaction with its targets affects various biochemical pathways, leading to a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal activities, regulation of the redox balance, and neuromodulatory effects .
Pharmacokinetics
CBG exhibits a broad pharmacological profile due to its non-psychotropic properties, low cannabinoid receptor potency, and relative abundance in some commercial Cannabis varieties . It is suggested that due to the relatively rapid metabolism of this compound, determination of the concentration of the phytocannabinoid in blood or oral fluid can be used to determine cannabis use .
Result of Action
The molecular and cellular effects of CBG’s action are diverse. It is reported to exhibit anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . CBG has also been found to inhibit biofilm formation and destroy preformed biofilms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBG. For instance, CBG production was generally greater when plants experienced some stresses such as nutrient and moisture stress
Analyse Biochimique
Biochemical Properties
CBG interacts with various biomolecules, contributing to its broad pharmacological profile. It exhibits anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . CBG interacts with G-protein-coupled receptors, influencing a wide range of biological activities . It also shows significant activity against several receptors from the TRP superfamily .
Cellular Effects
CBG has a profound impact on various types of cells and cellular processes. It exhibits anti-inflammatory, antibacterial, and antifungal activities, regulates the redox balance, and exerts neuromodulatory effects . CBG also shows anticancer properties, inhibiting biofilm formation and reducing the population of MRSA persisters .
Molecular Mechanism
CBG exerts its effects at the molecular level through various mechanisms. It acts as an agonist at α2-adrenergic receptors, which can dampen sympathetic nervous system activity . It also activates transient receptor potential vanilloid (TRPV) and ankyrin (TRPA) channels, causing Ca2+ influx that activates Ca2±sensitive enzymes .
Temporal Effects in Laboratory Settings
The effects of CBG change over time in laboratory settings. For instance, CBG was able to reduce the population of MRSA persisters to below the detection threshold within 30 minutes of treatment
Dosage Effects in Animal Models
In animal models, the effects of CBG vary with different dosages. For example, acute administration of CBG significantly lowered mean blood pressure in mice, with no apparent dose responsiveness
Metabolic Pathways
CBG is involved in various metabolic pathways. It is generated during the non-enzymatic decarboxylation of CBGA, a key compound in the biosynthesis of phytocannabinoids . CBG is the common substrate to multiple cannabinoid synthases .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le cannabigerol peut être synthétisé selon diverses méthodes. Une approche courante consiste à décarboxyler l'acide cannabigérolique. Ce processus nécessite généralement le chauffage de l'acide cannabigérolique à une température spécifique pour éliminer un groupe carboxyle, ce qui entraîne la formation de this compound .
Méthodes de production industrielle : La production industrielle de this compound implique souvent l'utilisation de la biosynthèse de la levure. Cette méthode utilise des souches de levure génétiquement modifiées pour produire du this compound de manière plus durable et rentable que les méthodes d'extraction végétale traditionnelles .
Analyse Des Réactions Chimiques
Types de réactions : Le cannabigerol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions peuvent modifier sa structure chimique et ses propriétés.
Réactifs et conditions courants :
Oxydation : Le this compound peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : La réduction du this compound peut être obtenue à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution impliquent souvent l'halogénation à l'aide de réactifs tels que le brome ou le chlore.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de this compound quinone, tandis que la réduction peut donner du dihydrothis compound .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Le this compound est étudié pour ses propriétés chimiques uniques et son potentiel en tant que précurseur de la synthèse d'autres cannabinoïdes.
Médecine : Le this compound est étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires, anticancéreuses et neuroprotectrices
5. Mécanisme d'action
Le this compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Il interagit avec les récepteurs cannabinoïdes CB1 et CB2, bien qu'il ait une affinité plus faible pour ces récepteurs que d'autres cannabinoïdes. Le this compound active également le récepteur potentiel transitoire vanilloïde 1 (TRPV1) et le désensibilise pour bloquer les signaux de douleur. De plus, il stimule la libération de β-endorphine en activant les récepteurs CB2 .
Applications De Recherche Scientifique
Anxiety and Stress Relief
Recent studies indicate that CBG may effectively reduce anxiety and improve mood. A clinical trial demonstrated that a dosage of 20 mg of hemp-derived CBG significantly decreased anxiety levels at multiple time points post-administration . Participants reported enhanced memory recall, suggesting additional cognitive benefits.
Neurological Disorders
CBG shows promise in treating neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and multiple sclerosis. Research indicates that CBG can reduce neuroinflammation, potentially slowing the progression of these conditions .
Pain Management
CBG has been studied for its analgesic properties, particularly in models of inflammatory pain. It has demonstrated effectiveness in reducing pain associated with conditions like arthritis and neuropathic pain . Its action on pain pathways suggests it could serve as an alternative to traditional pain medications.
Cancer Treatment
Preclinical findings suggest CBG possesses anti-tumoral properties, inhibiting cancer cell growth and reducing intraocular pressure in glaucoma patients . This positions CBG as a potential adjunct therapy in cancer treatment regimens.
Metabolic Syndrome
CBG may play a role in managing metabolic syndrome by influencing appetite regulation and fat metabolism. Its interaction with cannabinoid receptors can affect metabolic processes, warranting further investigation into its long-term effects on weight management .
Cardiovascular Health
Research indicates that CBG can lower blood pressure through mechanisms involving α2-adrenoreceptors. This effect may provide therapeutic benefits for individuals with hypertension .
Case Studies
Study | Findings | Application |
---|---|---|
Cuttler et al., 2024 | CBG reduced anxiety and improved memory recall in human subjects | Anxiety relief, cognitive enhancement |
Preclinical Study, 2022 | CBG reduced inflammation and pain in animal models | Pain management |
Pharmacological Review, 2024 | CBG showed potential anti-tumoral effects | Cancer treatment |
Comparaison Avec Des Composés Similaires
Le cannabigerol est souvent comparé à d'autres cannabinoïdes tels que le tétrahydrocannabinol, le cannabidiol et le cannabinol. Alors que le tétrahydrocannabinol est connu pour ses effets psychoactifs, le this compound est non psychoactif. Le cannabidiol partage certaines propriétés thérapeutiques avec le this compound, telles que les effets anti-inflammatoires et neuroprotecteurs, mais le this compound possède des propriétés antimicrobiennes uniques. Le cannabinol, quant à lui, est connu pour ses effets sédatifs, qui ne sont pas présents dans le this compound .
Composés similaires :
- Tétrahydrocannabinol
- Cannabidiol
- Cannabinol
Le this compound se distingue par son large profil pharmacologique et ses applications thérapeutiques potentielles sans les effets psychoactifs associés au tétrahydrocannabinol .
Activité Biologique
Cannabigerol (CBG) is a non-psychoactive cannabinoid found in cannabis plants, recognized for its diverse biological activities. This article provides a comprehensive overview of CBG's pharmacological effects, therapeutic potential, and underlying mechanisms of action, supported by recent research findings and case studies.
Overview of this compound
CBG is often referred to as the "mother cannabinoid" because it serves as a precursor to other cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD). Unlike THC, CBG does not produce psychoactive effects, making it an attractive candidate for therapeutic applications.
CBG interacts with various receptors in the body, primarily the cannabinoid receptors CB1 and CB2, as well as other non-cannabinoid receptors. Its biological activity can be summarized as follows:
- Partial Agonist Activity : CBG acts as a partial agonist at both CB1 and CB2 receptors, influencing various physiological processes such as pain sensation and inflammation .
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : By inhibiting FAAH, CBG increases levels of anandamide, an endocannabinoid associated with pain relief and mood regulation .
- Antioxidant Properties : CBG has demonstrated significant antioxidant activity, reducing oxidative stress in various cell types .
- Anti-inflammatory Effects : Research indicates that CBG can modulate inflammatory responses by regulating cytokine production and inhibiting COX enzymes .
Therapeutic Applications
Recent studies have highlighted several therapeutic potentials of CBG:
- Neuroprotection : CBG has shown promise in protecting neurons from damage due to oxidative stress and inflammation. It may be beneficial in treating neurodegenerative diseases .
- Blood Pressure Regulation : An acute study demonstrated that CBG administration significantly lowers blood pressure in mice, potentially through α2-adrenoreceptor mechanisms .
- Anxiety Reduction : Clinical trials indicate that CBG effectively reduces anxiety without the intoxicating effects associated with THC. A study found that 20 mg doses significantly decreased anxiety ratings compared to placebo .
- Antibacterial and Antifungal Activity : CBG exhibits antibacterial properties against various pathogens, suggesting its potential role in treating infections .
Case Studies and Experimental Data
A summary of key findings from recent studies is presented below:
In Vitro Studies
In vitro studies have demonstrated that CBG can upregulate genes involved in skin health and wound healing more effectively than CBD. For example:
- Gene Expression : CBG upregulated elastin (ELN), fibronectin (FN1), and tissue inhibitor TIMP3 significantly more than CBD .
Clinical Trials
A recent clinical trial explored the acute effects of CBG on anxiety and memory recall. Results indicated that participants experienced significant reductions in anxiety levels after administration, suggesting potential applications in mental health treatment .
Propriétés
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACEHWTBCFNSA-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014168 | |
Record name | Cannabigerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25654-31-3, 2808-33-5 | |
Record name | Cannabigerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannabigerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabigerol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14734 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cannabigerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cannabigerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANNABIGEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: CBG exhibits a complex pharmacological profile, interacting with multiple targets.
- α2-Adrenoreceptors (α2AR): CBG acts as an agonist at α2AR, leading to the inhibition of presynaptic norepinephrine release. This mechanism is thought to contribute to its blood pressure-lowering effects observed in mice. [, ]
- 5-HT1A Receptors: CBG displays antagonistic activity at 5-HT1A receptors, potentially contributing to its anxiolytic-like effects. []
A:
- Spectroscopic Data: Spectroscopic characterization, including NMR (1H and 13C) and mass spectrometry data, can be found in publications describing the isolation and characterization of CBG from Cannabis sativa. [, ]
ANone: CBG itself is not known to possess catalytic properties. It is not an enzyme or a catalyst involved in known chemical reactions. Its therapeutic potential stems from its interactions with various biological targets, influencing physiological processes.
A: Yes, computational studies have investigated the interactions of CBG with potential therapeutic targets. One study used molecular docking simulations to explore the binding mode of CBG with cyclooxygenase-2 (COX-2), suggesting potential as a COX-2 inhibitor. [] Another study employed in silico modeling to screen CBG and other cannabinoids for their potential to inhibit the SARS-CoV-2 main protease (Mpro) and spike-ACE2 complex, identifying CBG and related compounds as promising candidates. []
ANone: While specific SAR studies focusing solely on CBG are limited, research on related cannabinoids provides insights:
- Alkyl Side Chain: Modifications to the length and branching of the alkyl side chain can significantly impact cannabinoid activity. For instance, cannabigerol-dimethyl heptyl (CBG-DMH), a synthetic analog of CBG with a modified side chain, exhibited enhanced ocular hypotensive effects compared to CBG. []
- Hydroxyl Groups: The presence and position of hydroxyl groups also play a crucial role in determining activity and receptor binding affinity. []
A: Research on CBG formulation is still in early stages. One study investigating the pharmacokinetics of CBG and cannabigerolic acid (CBGA) in dogs highlighted that CBGA is absorbed significantly better than CBG, suggesting the potential importance of formulation strategies to enhance CBG bioavailability. []
ANone: While CBG itself is not typically considered a hazardous substance, regulations surrounding cannabis-derived compounds vary significantly globally. Researchers and manufacturers need to be aware of and comply with all applicable regulations regarding the sourcing, production, testing, labeling, and distribution of CBG-containing products.
ANone:
- Absorption: CBG is absorbed following oral, topical, and intraperitoneal administration, but its bioavailability can vary depending on the route of administration and formulation. [, ]
- Metabolism: CBG is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2J2, into various metabolites, including hydroxylated and di-oxygenated products. []
ANone: Preclinical studies suggest that CBG exhibits a range of potentially therapeutic effects:
- Anti-inflammatory Effects: CBG attenuated microglial activation and the production of pro-inflammatory mediators in both in vitro and in vivo models of multiple sclerosis. []
- Anti-cancer Effects: CBG demonstrated anti-tumoral activity in various cancer cell lines, including glioblastoma, pancreatic ductal adenocarcinoma, and ovarian cancer cells. [, , ]
- Neuroprotective Effects: CBG exhibited neuroprotective properties in models of Huntington's disease and Alzheimer's disease. [, ]
- Antibacterial Effects: CBG showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and eradicating persistent cells. []
ANone: Research on specific biomarkers for monitoring CBG treatment efficacy or adverse effects is currently lacking.
ANone: Various analytical techniques are employed for the detection, quantification, and characterization of CBG:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely used technique for the analysis of CBG and other cannabinoids in various matrices, including plant material, biological samples, and pharmaceutical preparations. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been employed for the identification and quantification of CBG and its metabolites. []
ANone: CBG, like many cannabinoids, exhibits low water solubility, which can impact its bioavailability. Formulation strategies, such as the use of solubilizers, cyclodextrins, or lipid-based carriers, could be explored to enhance its solubility and dissolution rate.
A: Several studies have reported the development and validation of analytical methods, particularly LC-MS/MS assays, for the quantification of CBG in various matrices. These validated methods ensure the accuracy, precision, and reliability of CBG measurements. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.